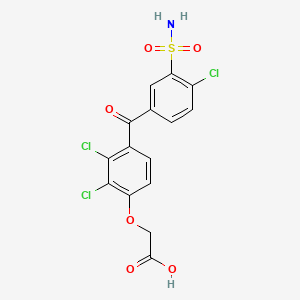
Adhumulone
描述
Adhumulone is one of the alpha-acids found in the resin of hops (Humulus lupulus). It is a precursor to iso-alpha-acids, which are the predominant contributors to bitterness in beer .
Synthesis Analysis
Adhumulone is derived from the resin glands of the flowers of the hop plant. It is one of the alpha-acids that contribute to the bitterness of beer. The degree of bitterness imparted by hops depends on the degree to which otherwise insoluble alpha acids are isomerized during the boil . An HPLC method has been developed for the quantification of humulinones, α-acids, iso-α-acids, and reduced α-acids in commercial beer samples .
Molecular Structure Analysis
Adhumulone has a chemical formula of C21H30O5 . It contains a total of 56 bonds, including 26 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 double bonds, 1 six-membered ring, 2 ketones (aliphatic), 3 hydroxyl groups, and 1 tertiary alcohol .
Chemical Reactions Analysis
Adhumulone, along with its “cousins” cohumulone, humulone, prehumulone, and posthumulone, are precursors to iso-alpha-acids, the predominant contributors to bitterness in beer . They undergo a transformation during the brewing process, contributing to the unique flavor profile of the beer .
Physical And Chemical Properties Analysis
Adhumulone has a density of 1.2±0.1 g/cm^3, a boiling point of 571.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C .
科学研究应用
Inhibition of Human AKR1B10
Adhumulone, along with other α-acids derived from hops, has been found to inhibit Aldo-keto-reductase 1B10 (AKR1B10), a protein that is upregulated in various types of cancer and promotes carcinogenesis . The inhibition of AKR1B10 by Adhumulone could potentially be used as a means to treat RAS-dependent malignancies . The study found that Adhumulone effectively inhibited AKR1B10-mediated farnesal reduction, with K-values of 16.79 ± 1.33 µM .
Impact on Pathologies
Hop-derived compounds, including Adhumulone, have been subjected to numerous biomedical studies investigating their impact on a wide range of pathologies . These studies have shown that these compounds, used in the brewing process of beer, are known to inhibit members of the aldo-keto-reductase superfamily .
Antioxidant Activity
In a study applying density functional theory (DFT), Adhumulone was identified as one of the bioactive humulones in beer samples that exhibited antioxidant activity . The study aimed to elucidate the structure-antioxidant activity relationship and the molecular mechanism of antioxidant activity of these compounds .
安全和危害
There are some potential dangers associated with Adhumulone. It can interact with certain medications, such as anticoagulants, and can cause an increase in blood pressure. It can also cause gastrointestinal upset, such as nausea, vomiting, and diarrhea. Additionally, it can cause liver damage if taken in large doses .
作用机制
Target of Action
Adhumulone’s primary target is the enzyme Aldo-keto reductase 1B10 (AKR1B10), which is upregulated in various types of cancer and has been reported to promote carcinogenesis . Inhibition of AKR1B10 is an attractive means to specifically treat RAS-dependent malignancies .
Mode of Action
Adhumulone interacts with its target, AKR1B10, by inhibiting it. Unisomerised alpha-acids, including adhumulone, were tested for their inhibitory potential on AKR1B10. The results showed that adhumulone effectively inhibited AKR1B10-mediated farnesal reduction .
Biochemical Pathways
Adhumulone affects the biochemical pathways related to the aldo-keto-reductase superfamily. It is known to inhibit members of this superfamily, which includes AKR1B10 . The inhibition of AKR1B10 disrupts its normal function, leading to potential therapeutic effects against certain types of cancer .
Pharmacokinetics
It is known that adhumulone undergoes a transformation during the brewing process to produce iso-alpha acids, which are the primary contributors to a beer’s bitter taste .
Result of Action
The inhibition of AKR1B10 by Adhumulone could potentially lead to therapeutic effects against certain types of cancer, given that AKR1B10 is upregulated in various types of cancer and promotes carcinogenesis . Moreover, in the context of brewing, the transformation of Adhumulone into iso-alpha acids contributes to the bitterness of beer, balancing the sweetness of the malt .
Action Environment
The action, efficacy, and stability of Adhumulone can be influenced by various environmental factors. For instance, the brewing process, including factors such as boiling time and temperature, can influence the extent of Adhumulone’s transformation into iso-alpha acids . .
属性
IUPAC Name |
3,5,6-trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-7-14(6)17(22)16-18(23)15(9-8-12(2)3)19(24)21(26,20(16)25)11-10-13(4)5/h8,10,14,23-24,26H,7,9,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMPKMQIKGJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953705 | |
| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
CAS RN |
31769-65-0 | |
| Record name | Adhumulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031769650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



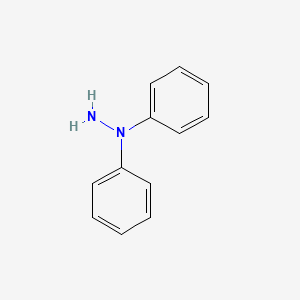
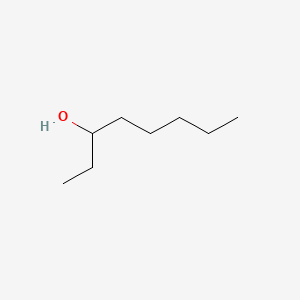


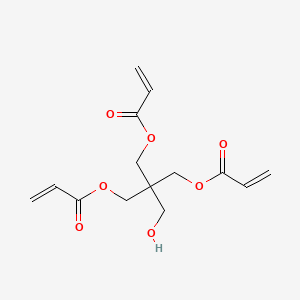
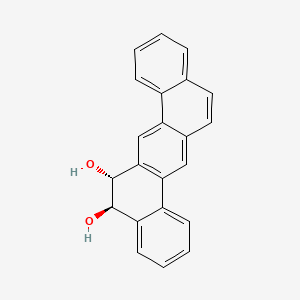
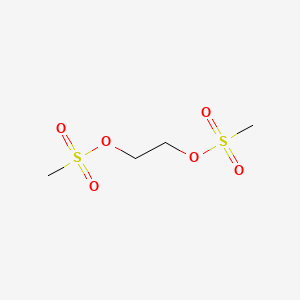

![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)
